
N2-Phenoxyacetylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Phenoxyacetylguanosine is a guanosine analog known for its significant biomedical applications. This compound is particularly noted for its immunostimulatory activity, which can induce type I interferons and produce antiviral effects . The molecular formula of this compound is C18H19N5O7, and it has a molecular weight of 417.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenoxyacetylguanosine typically involves the selective functionalization of the N2 position of guanosine. One common method is reductive amination, which selectively modifies guanine in DNA and RNA oligonucleotides . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the compound’s purity and quality, making it suitable for biomedical applications. The production process includes stringent quality control measures to maintain the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions
N2-Phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in various substituted guanosine analogs.
Aplicaciones Científicas De Investigación
N2-Phenoxyacetylguanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand nucleic acid interactions and modifications.
Medicine: This compound is explored for its potential in antiviral therapies, particularly against RNA viruses.
Industry: The compound’s unique properties are utilized in the development of novel pharmaceuticals and therapeutic agents.
Mecanismo De Acción
N2-Phenoxyacetylguanosine exerts its effects by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, which have potent antiviral properties. The compound’s mechanism of action involves targeting viral enzymes and disrupting viral RNA synthesis, thereby inhibiting viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: A naturally occurring nucleoside that serves as a building block for RNA and DNA.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, commonly used in DNA synthesis.
N2-Methylguanosine: Another guanosine analog with distinct chemical properties.
Uniqueness
N2-Phenoxyacetylguanosine stands out due to its specific functionalization at the N2 position, which imparts unique immunostimulatory and antiviral properties . Unlike other guanosine analogs, it has a higher affinity for TLR7 activation, making it particularly effective in inducing immune responses and combating viral infections .
Propiedades
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
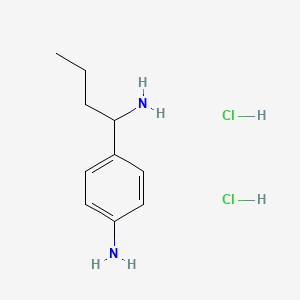
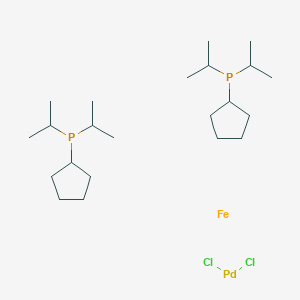
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
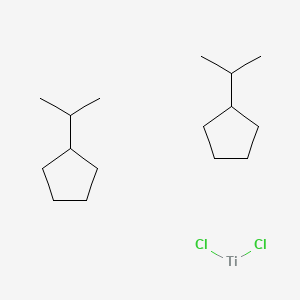
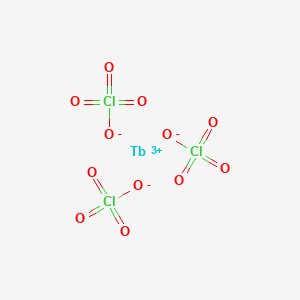
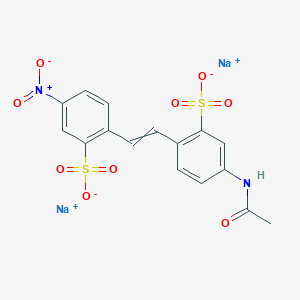
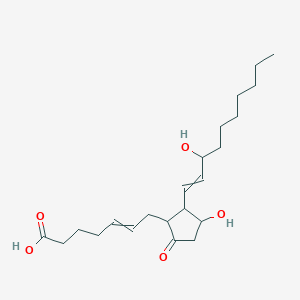
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)

![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)
![4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B13395025.png)
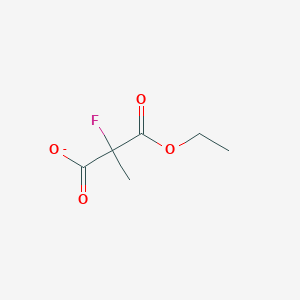
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)
